molecular formula C7H5NO2 B11767817 Pyridine-3,4-dicarbaldehyde

Pyridine-3,4-dicarbaldehyde

Cat. No.: B11767817
M. Wt: 135.12 g/mol
InChI Key: PDZVRRLMPIFRHU-UHFFFAOYSA-N
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Description

Pyridine-3,4-dicarbaldehyde is an organic compound with the molecular formula C7H5NO2 It is a derivative of pyridine, where two hydrogen atoms on the pyridine ring are replaced by aldehyde groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-3,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of pyridine derivatives. For instance, the oxidation of 3,4-dimethylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound . Another method involves the Vilsmeier-Haack reaction, where pyridine is treated with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde groups .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the product. Catalytic oxidation using metal catalysts such as palladium or platinum can also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Pyridine-3,4-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, catalytic oxidation with palladium or platinum.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Primary amines, secondary amines.

Major Products:

    Oxidation: Pyridine-3,4-dicarboxylic acid.

    Reduction: Pyridine-3,4-dimethanol.

    Substitution: Imines, Schiff bases.

Comparison with Similar Compounds

Pyridine-3,4-dicarbaldehyde can be compared with other pyridinecarboxaldehydes, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which allows for distinct reactivity and applications compared to its isomers. Its ability to form stable Schiff bases and its potential in medicinal chemistry make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

IUPAC Name

pyridine-3,4-dicarbaldehyde

InChI

InChI=1S/C7H5NO2/c9-4-6-1-2-8-3-7(6)5-10/h1-5H

InChI Key

PDZVRRLMPIFRHU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C=O)C=O

Origin of Product

United States

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